6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione
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Overview
Description
Preparation Methods
Cannabinolquinone is synthesized through the oxidation of cannabinol. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetone, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Cannabinolquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert cannabinolquinone back to cannabinol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cannabinolquinone is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of cannabinolquinone involves its interaction with various molecular targets and pathways. It is known to interact with cannabinoid receptors in the body, modulating their activity and influencing physiological processes . The exact pathways and molecular targets are still under investigation, but it is believed to affect signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Cannabinolquinone is unique compared to other cannabinoids due to its oxidized structure. Similar compounds include:
Cannabinol: The parent compound from which cannabinolquinone is derived.
Delta-9-tetrahydrocannabinol: Another major cannabinoid with psychoactive properties.
Cannabidiol: A non-psychoactive cannabinoid with various therapeutic effects. Cannabinolquinone stands out due to its specific chemical structure and the resulting unique properties and applications.
Properties
CAS No. |
731773-46-9 |
---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentylbenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H24O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9-12H,5-8H2,1-4H3 |
InChI Key |
UFDYTRQMIXJHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3=C2C=C(C=C3)C)(C)C |
Origin of Product |
United States |
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